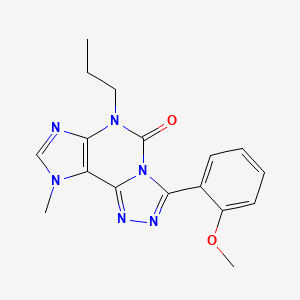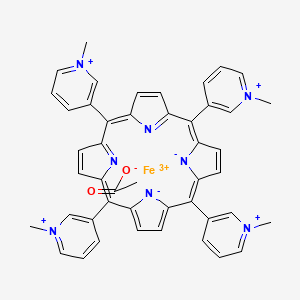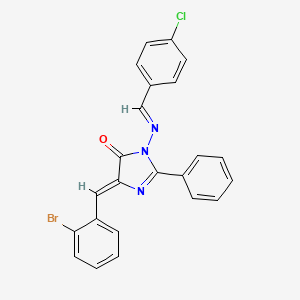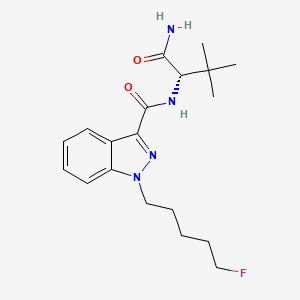
1H-Indazole-3-carboxamide, N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)-1-(5-fluoropentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-adb-pinaca, (S)- involves the reaction of 5-fluoropentylindazole with methyl 3,3-dimethylbutanoate in the presence of a suitable base and solvent . The reaction typically proceeds under reflux conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of 5-Fluoro-adb-pinaca, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-adb-pinaca, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-adb-pinaca, (S)- has several scientific research applications:
Wirkmechanismus
5-Fluoro-adb-pinaca, (S)- exerts its effects by binding to the cannabinoid CB1 and CB2 receptors with high affinity . This binding activates the receptors, leading to the modulation of various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases . These actions result in the psychoactive and physiological effects associated with synthetic cannabinoids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ADB-PINACA: A non-fluorinated analog with similar receptor affinity.
5F-ADB: Another fluorinated analog with a similar structure but different metabolic profile.
5F-AMB: A related compound with a different indazole core structure.
Uniqueness
5-Fluoro-adb-pinaca, (S)- is unique due to its specific fluorine substitution, which enhances its binding affinity and potency at cannabinoid receptors compared to non-fluorinated analogs . This fluorine substitution also affects its metabolic stability and pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
1801338-21-5 |
|---|---|
Molekularformel |
C19H27FN4O2 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C19H27FN4O2/c1-19(2,3)16(17(21)25)22-18(26)15-13-9-5-6-10-14(13)24(23-15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26)/t16-/m1/s1 |
InChI-Schlüssel |
SOYDDJYBRCNNIT-MRXNPFEDSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
Kanonische SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


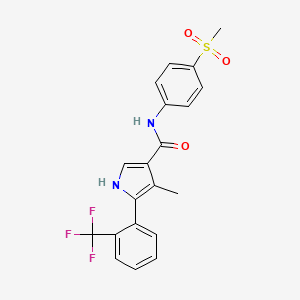
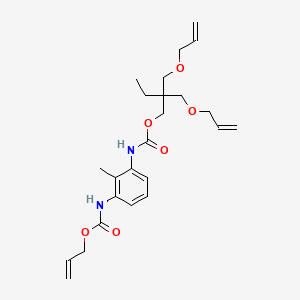
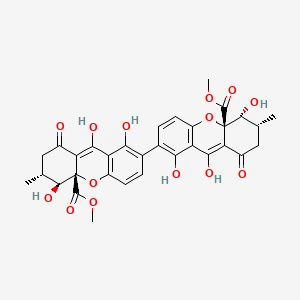
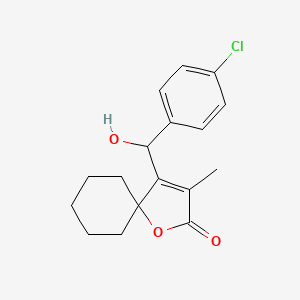
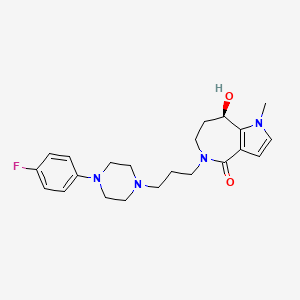

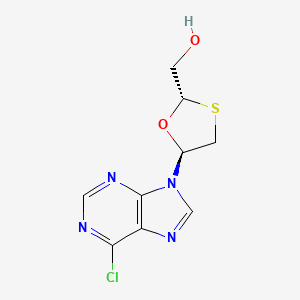
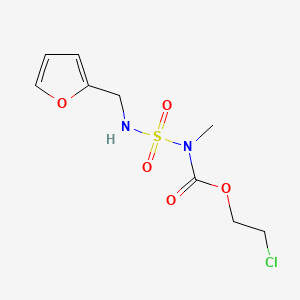
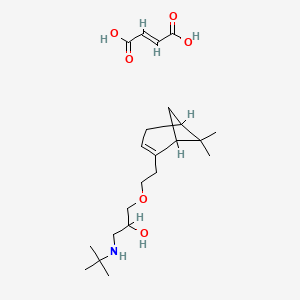
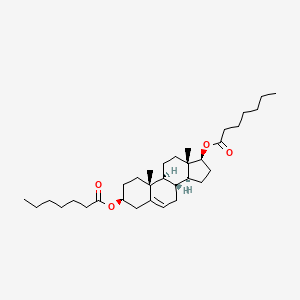
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
